molecular formula C15H14BrNO5 B2475850 6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one CAS No. 433697-00-8

6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one

Cat. No.: B2475850
CAS No.: 433697-00-8
M. Wt: 368.183
InChI Key: QRNIOHKGUMVLMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, methylation, and morpholine carbonylation. Detailed synthetic routes can be found in relevant literature .

Scientific Research Applications

Imaging in Cancer Research

Carbon-11-labeled chromen-4-one derivatives, including structures similar to 6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one, have been synthesized as potential PET agents for imaging DNA repair enzyme DNA-dependent protein kinase (DNA-PK) in cancer. This highlights the compound's relevance in developing diagnostic tools for cancer research through the visualization of DNA repair processes (Gao et al., 2012).

Photocycloaddition Reactions

The compound's structural relatives have been involved in photocycloaddition reactions, indicating its potential utility in synthetic organic chemistry to create complex molecular structures that could have various applications, including the development of new pharmaceuticals (Memarian et al., 1997).

Synthesis of Benzo[c]chromene-6-Ones

6H-Benzo[c]chromene-6-ones and related structures have been synthesized starting with compounds similar to this compound. These syntheses involve one-pot Suzuki–Miyaura cross coupling followed by oxidative lactonization reactions, demonstrating the compound's potential as a precursor in the synthesis of complex organic molecules (Singha et al., 2013).

Catalysis in Multicomponent Synthesis

Morpholine catalyzes one-pot multicomponent synthesis involving structures similar to this compound, highlighting its role in facilitating reactions under mild conditions to produce compounds containing the chromene core efficiently (Heravi et al., 2011).

Neuroprotective Effects

Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, structurally related to the compound , have shown significant neuroprotective effects against oxidative stress, indicating the potential therapeutic applications of such compounds in neurodegenerative diseases (Sameem et al., 2017).

Properties

IUPAC Name

6-bromo-8-methoxy-3-(morpholine-4-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5/c1-20-12-8-10(16)6-9-7-11(15(19)22-13(9)12)14(18)17-2-4-21-5-3-17/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNIOHKGUMVLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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